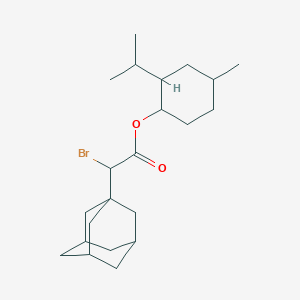
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic compound. The carboxylic acid group (-COOH) and the methyl group (-CH3) are also present in the molecule.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Their six-membered heterocyclic structure makes them valuable building blocks for constructing biologically active molecules. Researchers explore various synthetic routes to create novel piperidine-based drugs. The compound’s pharmacophore can be modified to enhance binding affinity, selectivity, and bioavailability. Potential applications include antiviral agents, antipsychotics, and analgesics .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique structural features. Researchers utilize them in asymmetric synthesis, natural product synthesis, and the creation of complex molecules. The compound’s spirocyclic motif can serve as a versatile scaffold for designing new chemical entities with diverse biological activities .
Multicomponent Reactions (MCRs)
Multicomponent reactions involving piperidines offer efficient ways to synthesize complex molecules. Researchers combine multiple reactants in a single step to form diverse products. The compound’s piperidine ring participates in MCRs, leading to the creation of libraries of structurally diverse compounds for drug discovery .
Biological Evaluation
Scientists investigate the biological activity of piperidine-containing compounds, including the one under study. In vitro and in vivo assays assess their effects on cellular processes, receptors, and enzymes. The compound’s potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent is explored. Understanding its interactions with biological targets informs drug development .
Hydrogenation and Cyclization Reactions
Researchers employ hydrogenation and cyclization reactions to functionalize piperidine rings. These transformations allow the introduction of substituents, leading to diverse derivatives. The compound’s reactivity in these processes contributes to the synthesis of novel molecules with specific properties .
Alkaloid Synthesis
Piperidine alkaloids are natural products found in various plants. The compound’s structural resemblance to alkaloids makes it relevant in the study of alkaloid biosynthesis pathways. Researchers explore its potential as a precursor for alkaloid synthesis or as a tool to understand natural product biosynthesis .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13;;/h6,10H,2-5H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOXTYFGOSZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

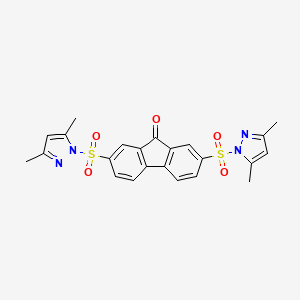
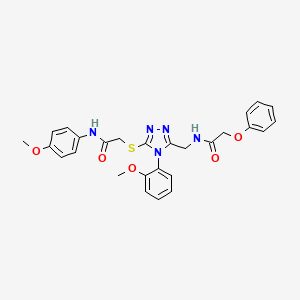
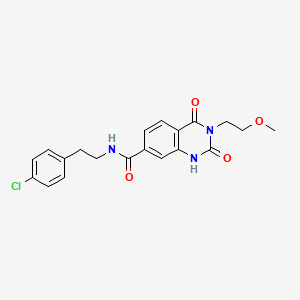
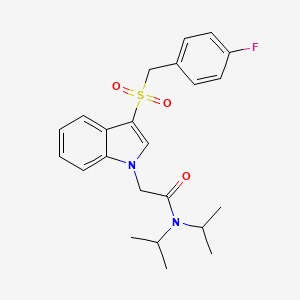
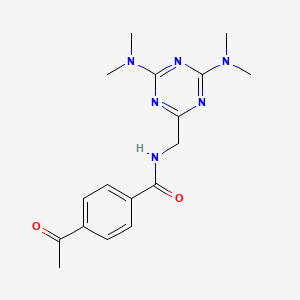
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
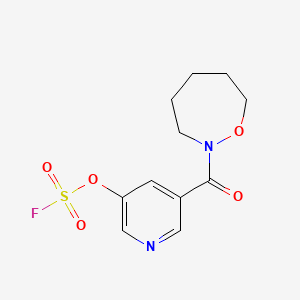

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2823253.png)
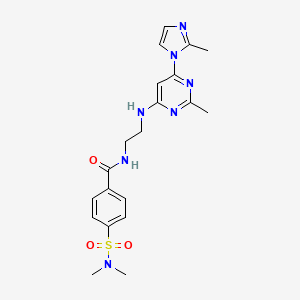
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2823258.png)
